Ethyl 5-(phenylamino)thiazole-4-carboxylate
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Overview
Description
Ethyl 5-(phenylamino)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(phenylamino)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aniline in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(phenylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-(phenylamino)thiazole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-(phenylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins, leading to the modulation of their activity . These interactions can result in the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target and the context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 5-(phenylamino)thiazole-4-carboxylate include:
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of the target compound.
2-Aminothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiazole-based drugs: Such as sulfathiazole and ritonavir, which have established therapeutic roles.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-(phenylamino)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies that evaluate its efficacy against different biological targets.
Chemical Structure and Synthesis
This compound features a thiazole ring, which is known for its versatile biological activity. The synthesis of this compound typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with phenylamine derivatives, leading to various substitutions that can enhance its biological properties.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study highlighted that derivatives with specific substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against various bacterial strains, including Bacillus subtilis and Escherichia coli .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
4e | Bacillus subtilis | 8 |
4f | Aspergillus niger | 16 |
This compound | E. coli | 32 |
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cell lines by inhibiting specific pathways involved in cell survival. For example, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and A-431, with IC50 values often less than those of standard chemotherapeutic agents like doxorubicin .
Case Study:
In a comparative study involving several thiazole derivatives, this compound was found to exhibit significant inhibition of cell proliferation in colorectal cancer cells, triggering apoptosis through the activation of the intrinsic pathway involving Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. SAR studies indicate that:
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
ethyl 5-anilino-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-11(17-8-13-10)14-9-6-4-3-5-7-9/h3-8,14H,2H2,1H3 |
InChI Key |
PFSGLTHFUBKUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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